Imidafenacin metabolite M10

概要

説明

準備方法

The synthesis of 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE involves several steps. The primary synthetic route includes the reaction of acetimidoyl chloride with 2,2-diphenylbutanamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

化学反応の分析

4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Introduction to Imidafenacin Metabolite M10

Imidafenacin is an antimuscarinic agent primarily used for treating overactive bladder (OAB). Among its various metabolites, M10 has garnered attention due to its pharmacological implications and metabolic pathways. This article delves into the applications of this compound, exploring its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Absorption and Metabolism

Imidafenacin is rapidly absorbed after oral administration, with about 57.8% bioavailability. The maximum plasma concentration occurs within 1 to 3 hours post-administration, and the elimination half-life is approximately 3 hours . The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and UGT1A4, leading to the formation of various metabolites including M10 .

Excretion Profile

Research indicates that around 65% of the administered dose is excreted in urine, predominantly as metabolites rather than unchanged drug. Notably, M10 appears to be one of the metabolites detected in feces, accounting for a small percentage of the total dose .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 57.8% |

| Tmax | 1-3 hours |

| Half-life | 3 hours |

| Primary Metabolism | CYP3A4, UGT1A4 |

| Urinary Excretion | ~65% (mostly as metabolites) |

Treatment of Overactive Bladder

Imidafenacin, including its metabolite M10, is primarily utilized in managing OAB symptoms such as urinary urgency and frequency. Clinical studies have demonstrated that imidafenacin effectively reduces these symptoms with a favorable safety profile compared to other anticholinergics .

Safety Profile

The metabolite M10 has been shown to possess minimal pharmacological activity on muscarinic receptors, which may contribute to the overall safety of imidafenacin therapy. Unlike other anticholinergics that can cause cognitive side effects due to central nervous system penetration, imidafenacin's metabolites do not exhibit significant receptor affinity .

Efficacy in Special Populations

Clinical trials have indicated that imidafenacin is particularly effective in patients with neurological conditions such as chronic stroke. In these populations, imidafenacin demonstrated both efficacy and a good safety profile, suggesting that M10 may play a role in minimizing adverse effects associated with traditional anticholinergics .

Comparative Studies

In comparative studies against other anticholinergic medications like tolterodine and oxybutynin, imidafenacin showed superior bladder selectivity and tolerability. This selectivity is crucial as it minimizes side effects such as dry mouth and constipation commonly associated with non-selective agents .

作用機序

The mechanism of action of 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE involves its interaction with specific molecular targets. As a metabolite of Imidafenacin, it likely interacts with muscarinic receptors in the bladder, leading to the inhibition of involuntary bladder contractions. This action helps in managing symptoms of overactive bladder .

類似化合物との比較

4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE can be compared with other similar compounds, such as:

Imidafenacin: The parent compound, used to treat overactive bladder.

Tolterodine: Another drug used for the same condition, but with a different chemical structure and pharmacokinetic profile.

Oxybutynin: A similar drug with a different mechanism of action and side effect profile.

The uniqueness of 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE lies in its specific metabolic pathway and its role as a metabolite of Imidafenacin, providing insights into the drug’s metabolism and effects.

生物活性

Imidafenacin is an anticholinergic agent primarily utilized in the treatment of overactive bladder (OAB). Its pharmacological effects stem from its ability to selectively inhibit muscarinic acetylcholine receptors. Among its various metabolites, M10 has garnered attention, although it is considered a minor metabolite with limited pharmacological activity. This article delves into the biological activity of Imidafenacin metabolite M10, discussing its metabolic pathways, pharmacokinetics, and comparative studies.

1. Metabolism and Pharmacokinetics

Imidafenacin undergoes extensive metabolism in the body, primarily through hepatic pathways. The metabolism involves various enzymes, predominantly cytochrome P450 (CYP) isoforms. The significant metabolites include M-2, M-4, and M-9, with M10 being a minor product formed during the metabolic process.

Table 1: Metabolites of Imidafenacin

| Metabolite | Structure | Major Pathway | Pharmacological Activity |

|---|---|---|---|

| M-2 | C18H21N3O | Oxidation | Low affinity for muscarinic receptors |

| M-4 | C18H21N3O | Ring cleavage | Low affinity for muscarinic receptors |

| M-9 | C18H21N3O | Glucuronidation | No significant activity |

| M10 | C18H21N3O | Piperazine oxidation | None |

According to studies, approximately 65% of imidafenacin is recovered in urine post-administration, indicating efficient absorption and excretion mechanisms . The terminal elimination half-life of imidafenacin is about 72 hours, while M10's half-life remains less defined due to its minor presence .

2. Biological Activity and Pharmacodynamics

Despite being a metabolite of imidafenacin, M10 exhibits negligible biological activity. Research indicates that while imidafenacin itself has a high affinity for muscarinic acetylcholine receptor subtypes (especially M3), its metabolites—including M10—do not exhibit similar pharmacological properties .

Case Study: Efficacy and Safety Profile

In a randomized controlled trial comparing imidafenacin with other anticholinergic agents, it was observed that the primary compound demonstrated efficacy in reducing OAB symptoms without significantly affecting heart rate or QTc interval . In contrast, metabolites like M10 were not evaluated for direct efficacy but were included in pharmacokinetic analyses to understand their role in drug metabolism.

3. Clinical Implications

The clinical implications of the biological inactivity of M10 are significant. As a minor metabolite, it does not contribute to the therapeutic effects of imidafenacin. This characteristic allows clinicians to focus on the parent compound's efficacy while minimizing concerns regarding adverse effects from metabolites.

Table 2: Clinical Trial Data Overview

| Study Type | Dosage | Population | Key Findings |

|---|---|---|---|

| Phase III Trial | 0.1 mg BID | Patients with OAB | No significant change in QTc interval |

| Pharmacokinetic Analysis | Variable doses | Healthy volunteers | High recovery rate in urine (65%) |

| Population PK Model | N/A | 90 healthy subjects | Identified factors affecting clearance |

特性

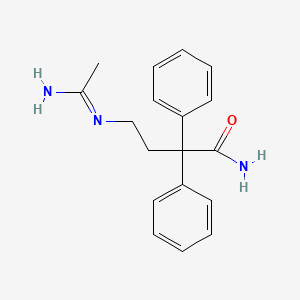

IUPAC Name |

4-(1-aminoethylideneamino)-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-14(19)21-13-12-18(17(20)22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODRUYLKCLDEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-33-2 | |

| Record name | 4-((Acetimidoyl)amino)-2,2-diphenylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((ACETIMIDOYL)AMINO)-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C8P8BU7WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。